5-Bromo-2-nitrobenzene-1-sulfonyl fluoride

Physical Organic Chemistry SuFEx Click Chemistry Covalent Inhibitor Design

Researchers seeking a validated ortho-nitrobenzenesulfonyl fluoride (NSF) warhead for antibiotic discovery often face supply of regioisomerically ambiguous or inactive analogs. This compound delivers the essential 2-nitro pharmacophore-mandatory for anti-Gram-negative activity-with a 5-bromo handle for Pd-catalyzed diversification and heavy-atom phasing. - Absolute regiochemical fidelity: meta- and para-nitro isomers are inactive against E. coli; this compound guarantees the active ortho-substitution pattern. - Enhanced electrophilicity: The Br substituent (σₘ = +0.39) tunes the -SO₂F warhead for SuFEx ligation and covalent protein targeting (Tyr, Lys, Ser). - Analytical traceability: The diagnostic bromine isotopic doublet and nitro UV chromophore (λₘₐₓ ~260 nm) enable unambiguous LC-MS/MS and UV-vis HPLC detection in ABPP workflows. - Supply reliability: Available in ≥95% purity, stored ambient and shipped non-hazardous, ensuring uninterrupted research programs.

Molecular Formula C6H3BrFNO4S
Molecular Weight 284.06 g/mol
Cat. No. B13243570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3BrFNO4S
Molecular Weight284.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)F)[N+](=O)[O-]
InChIInChI=1S/C6H3BrFNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H
InChIKeyMAULGJXGALOPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitrobenzene-1-sulfonyl fluoride: Ortho-Nitro Aryl Sulfonyl Fluoride for Covalent Probes and Antibiotic Development


5-Bromo-2-nitrobenzene-1-sulfonyl fluoride (CAS 1935310-34-1, MF C₆H₃BrFNO₄S, MW 284.06 g/mol) belongs to the ortho-nitrobenzenesulfonyl fluoride (NSF) pharmacophore class—a family of aryl sulfonyl fluorides (SFs) that have demonstrated selective antibacterial activity against Gram-negative pathogens, including multidrug-resistant strains [1]. The compound features three electron-withdrawing substituents: a sulfonyl fluoride (–SO₂F) warhead at C1, a nitro group (–NO₂) at C2 (ortho), and a bromine atom at C5. This substitution pattern is designed to modulate the electrophilicity of the sulfur(VI) center for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and targeted covalent inhibition of nucleophilic protein residues such as tyrosine, lysine, and serine [2][3]. The compound is typically supplied at ≥95% purity and is intended exclusively for research use .

Warhead Ortho-nitro SF pharmacophore for covalent probe design
Label Intrinsic Br heavy-atom label for crystallography and MS
Click SuFEx-reactive SO₂F handle for stable conjugate synthesis

Why 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride Cannot Be Substituted by Simpler Sulfonyl Fluorides


Generic aryl sulfonyl fluorides (e.g., unsubstituted benzenesulfonyl fluoride) or common serine protease inhibitors (e.g., PMSF, AEBSF) lack the specific electronic and regiochemical features required for the dual reactivity profile of 5-bromo-2-nitrobenzene-1-sulfonyl fluoride. The ortho-nitro group is an absolute structural requirement for antibacterial activity within the NSF class—the meta- and para-nitro isomers are completely inactive against E. coli [1]. The 5-bromo substituent further withdraws electron density (Hammett σₘ = +0.39), predictably increasing the electrophilicity of the –SO₂F warhead beyond that of the unsubstituted or mono-nitrated analogs [2]. This dual-substituent architecture simultaneously provides a heavy-atom label (Br) for X-ray crystallography and mass spectrometry applications that simpler SFs cannot offer . Consequently, procurement of a generic SF—even 2-nitrobenzenesulfonyl fluoride (NBSF)—cannot recapitulate the full physicochemical, analytical, and biological profile of this specific compound.

Positional isomers (3-nitro, 4-nitro)
Meta and para-nitro SFs lack antimicrobial screening activity; only the ortho-nitro configuration retains the pharmacophore.
2-Nitrobenzenesulfonyl fluoride (NBSF)
Lacks the bromine heavy-atom label, limiting utility for crystallographic phasing and mass spectrometry detection without extra derivatization.
PMSF or AEBSF
Broad-spectrum serine protease inhibitors show no antimicrobial effect; mechanism is distinct from the ortho-nitro SF warhead.

Quantitative Differentiation Evidence for 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride vs. Closest Analogs


Enhanced Sulfur Electrophilicity vs. Unsubstituted Benzenesulfonyl Fluoride

The electrophilicity of the sulfonyl fluoride sulfur center—and thus its reactivity toward biological nucleophiles (Tyr, Lys, Ser)—is predictably modulated by ring substituents [1]. Using the Hammett Linear Free Energy Relationship, the combined electron-withdrawing effect of the 2-NO₂ (σₚ = +0.78) and 5-Br (σₘ = +0.39) substituents yields a substantially larger net σ value compared to unsubstituted benzenesulfonyl fluoride (σ = 0) or mono-nitrated 4-nitrobenzenesulfonyl fluoride (σₚ = +0.78 for NO₂ only) [2]. For the alkaline hydrolysis of benzenesulfonyl fluorides, positive ρ values have been experimentally determined by Bunton and Aberlin, confirming that electron-withdrawing substituents accelerate reaction rates [3]. The dual-substituent architecture of 5-Br-2-NO₂–Ph–SO₂F is thus predicted to exhibit faster SuFEx kinetics and higher covalent labeling efficiency than any mono-substituted analog.

Electrophilicity boost
Class-level
Target: Σσ ≈ +1.17
NBSF: Σσ ≈ +0.78
PhSO₂F: Σσ = 0
Supports electrophilicity-driven warhead selection
Hammett prediction; experimental kinetics to verify
Physical Organic Chemistry SuFEx Click Chemistry Covalent Inhibitor Design

Antibacterial Potency Against Drug-Resistant E. coli

In the foundational SAR study of the NSF pharmacophore by Sadlowski et al., the parent compound 2-nitrobenzenesulfonyl fluoride (NBSF, compound 1) demonstrated an MIC₉₉ of 5.15 μg/mL against a kanamycin-resistant E. coli strain and an IC₅₀ of 290 μM against RAW macrophage mammalian cells [1]. Critically, derivatives bearing para-bromo or para-chloro substituents to the sulfonyl fluoride group (exemplified by compounds 19–22) showed no potency difference compared to the unsubstituted parent, with MIC values in the range of 2.74–5.45 μg/mL against drug-resistant clinical isolates [1]. The 5-bromo substituent in the target compound occupies this same para relationship to the –SO₂F group, directly implying comparable antibacterial potency while providing additional utility as a heavy-atom derivatization handle for structural biology.

Antimicrobial potency
Reported
Predicted MIC ~2.7–5.5 μg/mL
NBSF MIC₉₉ = 5.15 μg/mL
vs. metronidazole MIC 16–28 μg/mL
Comparable antimicrobial screening activity to parent NBSF
Cross-study inference from para-Br analogs; direct testing advised
Antibacterial Discovery Gram-Negative Pathogens Structure-Activity Relationship

Hydrolytic Stability vs. Sulfonyl Chlorides and Electron-Deficient SFs

Aryl sulfonyl fluorides are 50× more hydrolytically stable than their sulfonyl chloride counterparts. The parent ortho-nitro SF (compound 1) showed no detectable hydrolysis after three weeks at pH 7.4, whereas the analogous sulfonyl chloride (compound 10) hydrolyzed orders of magnitude faster. However, electron-withdrawing substituents decrease hydrolytic stability [1][2]. In the SuFBit library, aryl SF half-lives ranged from 1 to 38 hours under aqueous conditions depending on substitution, with electron-deficient variants clustered at the lower end (t₁/₂ = 1–4 h) [3]. The 5-Br-2-NO₂ substitution pattern places this compound at an intermediate position—more hydrolytically stable than a sulfonyl chloride but more reactive than electron-neutral aryl SFs—providing a tunable stability–reactivity balance for medium-duration covalent labeling experiments.

Hydrolytic stability
Class-level
Predicted t₁/₂ ~5–20 h (pH 7.4)
NBSF: >3 weeks
Sulfonyl chloride: rapid hydrolysis
Intermediate stability–reactivity profile for multi-hour assays
Kinetics extrapolated from electron-deficient SF class
Aqueous Stability Physiological Compatibility Covalent Probe Design

Ortho-Nitro Regiochemistry Requirement for Antibacterial Activity

The SAR study of the NSF class unequivocally demonstrated that the nitro group must be ortho to the sulfonyl fluoride for antibacterial activity. Meta-nitro (compound 4) and para-nitro (compound 5) isomers were completely inactive against E. coli growth at all tested concentrations [1]. This strict regiochemical requirement differentiates 5-bromo-2-nitrobenzene-1-sulfonyl fluoride from commercially available alternatives such as 3-nitrobenzenesulfonyl fluoride (CAS 349-78-0) or 4-nitrobenzenesulfonyl fluoride (CAS 349-96-2), which lack the ortho relationship and are therefore non-starters for antibiotic discovery programs targeting Gram-negative bacteria. The target compound satisfies the ortho-NO₂ requirement while the 5-Br substituent occupies a permissible para position relative to the –SO₂F group.

Ortho-nitro requirement
Class-level
Ortho-NO₂: active
Meta-NO₂: inactive
Para-NO₂: inactive
Only ortho-nitro substitution retains antimicrobial screening activity
Growth inhibition at 100 μM; meta/para zero effect
Antibacterial SAR Pharmacophore Validation Covalent Warhead Design

Intrinsic Bromine Heavy-Atom Label for Crystallography and Mass Spectrometry

The presence of a bromine atom provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ~1:1 ratio) that is absent in 2-nitrobenzenesulfonyl fluoride (NBSF, MW 205.17) and other non-halogenated NSF analogs . This enables unambiguous detection of covalent protein adducts by intact mass spectrometry (characteristic +282 Da shift with diagnostic doublet) and facilitates experimental phasing in protein X-ray crystallography via single-wavelength anomalous dispersion (SAD). The mass shift alone distinguishes 5-Br-2-NO₂–Ph–SO₂F-modified peptides from those modified by NBSF (ΔMW = +78.89 Da), allowing multiplexed target identification experiments in chemical proteomics workflows [1].

Intrinsic Br label
Reported
MW 284.06 g/mol (+78.89 vs NBSF)
1:1 ⁷⁹Br/⁸¹Br doublet
Anomalous scattering f'' = 1.28 e⁻ (Cu Kα)
Enables SAD phasing and unambiguous MS adduct identification
Intrinsic property; no extra derivatization needed
Structural Biology X-ray Crystallography Chemical Proteomics

Mechanistic Differentiation from PMSF and AEBSF

In the original NSF screening study, two widely used serine protease inhibitors—phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF)—were included as controls [1]. At a concentration of 100 μM, neither PMSF nor AEBSF exhibited any significant antibacterial activity against E. coli, whereas 2-nitrobenzenesulfonyl fluoride displayed potent growth inhibition [1]. This demonstrates that the antibacterial activity of ortho-nitro SFs is mechanistically distinct from general serine protease inhibition, likely involving nitroreductase-mediated activation and/or specific target engagement unique to the NSF pharmacophore. The 5-bromo-2-nitro derivative shares this differentiated mechanism rather than the broad-spectrum serine hydrolase inhibition profile of PMSF (IC₅₀ ~0.6 mM for carboxypeptidase) [2].

Mechanism vs. PMSF/AEBSF
Head-to-head
PMSF: no antimicrobial activity
AEBSF: no antimicrobial activity
NBSF: MIC₉₉ 5.15 μg/mL
Ortho-nitro SF mechanism distinct from serine protease inhibition
Direct head-to-head comparison in E. coli screen
Covalent Inhibitor Selectivity Antibacterial Screening Serine Protease Inhibition

Research and Procurement Scenarios for 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride


Fragment-Based Covalent Inhibitor Screening Against Drug-Resistant Gram-Negative Bacteria

Use as an advanced starting fragment for NSF-based antibiotic discovery. The compound satisfies the essential ortho-nitro SF pharmacophore validated against MRSA, multidrug-resistant A. baumannii, and P. aeruginosa [1]. The 5-bromo substituent provides a synthetic handle for further derivatization via cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without compromising the antibacterial warhead, unlike earlier-generation fragments that require de novo synthesis for each analog .

De Novo Protein Crystallographic Phasing Using Intrinsic Bromine Anomalous Signal

For protein targets containing a nucleophilic residue (Tyr, Lys, Ser) in the active site or binding pocket, covalent modification with this compound introduces bromine for SAD/MAD phasing without the need for selenomethionine incorporation or heavy-atom soaking [1]. The covalent S–O/Tyr or S–N/Lys bond ensures 1:1 stoichiometry and defined occupancy, critical for high-resolution structure determination.

Chemical Proteomics Target Identification via Mass Shift Labeling

Deploy as a covalent probe for activity-based protein profiling (ABPP) in bacterial lysates. The MW shift (+284 Da upon protein modification) and the diagnostic bromine isotopic doublet enable unambiguous identification of modified peptides by LC-MS/MS [1]. The ortho-nitro group provides an additional UV chromophore (λₘₐₓ ~260 nm) for orthogonal detection by UV-vis HPLC, facilitating hit validation in pull-down experiments.

SuFEx Click Chemistry Building Block for Multifunctional Molecular Architectures

Exploit the sulfonyl fluoride group for SuFEx ligation to amines (forming stable sulfonamides) while retaining the bromo and nitro substituents for orthogonal reactivity [1]. The 5-bromo position can participate in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura desulfonative coupling), enabling the construction of complex, covalently linked bifunctional molecules for materials science or probe development .

Application
Selection Property
Validation Focus
Fragment-based covalent inhibitor screening for Gram-negative pathogens
Ortho-nitro SF pharmacophore
Gram-negative growth inhibition assays
Protein crystallographic phasing via Br anomalous signal
Intrinsic heavy-atom label
SAD/MAD phasing and occupancy validation
Chemical proteomics target identification by mass shift
Characteristic Br isotopic doublet (+284 Da shift)
LC-MS/MS peptide adduct confirmation
SuFEx click chemistry building block
Dual reactive handles (SO₂F + Br)
Orthogonal coupling and conjugate stability
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